3,4-Dicaffeoylquinic acid 3,4-Dicaffeoylquinic acid 3, 4-Di-O-caffeoylquinic acid, also known as 34-dicaffeoylquinate or isochlorogenic acid b, belongs to the class of organic compounds known as quinic acids and derivatives. Quinic acids and derivatives are compounds containing a quinic acid moiety (or a derivative thereof), which is a cyclitol made up of a cyclohexane ring that bears four hydroxyl groups at positions 1, 3. 4, and 5, as well as a carboxylic acid at position 1. 3, 4-Di-O-caffeoylquinic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 3, 4-Di-O-caffeoylquinic acid has been primarily detected in blood. Within the cell, 3, 4-di-O-caffeoylquinic acid is primarily located in the cytoplasm. Outside of the human body, 3, 4-di-O-caffeoylquinic acid can be found in a number of food items such as potato, coffee, robusta coffee, and coffee and coffee products. This makes 3, 4-di-O-caffeoylquinic acid a potential biomarker for the consumption of these food products.
Isochlorogenic acid b is a quinic acid.
Brand Name: Vulcanchem
CAS No.: 14534-61-3
VCID: VC0190392
InChI: InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23-,25+/m1/s1
SMILES:
Molecular Formula: C25H24O12
Molecular Weight: 516.4 g/mol

3,4-Dicaffeoylquinic acid

CAS No.: 14534-61-3

Natural Products

VCID: VC0190392

Molecular Formula: C25H24O12

Molecular Weight: 516.4 g/mol

3,4-Dicaffeoylquinic acid - 14534-61-3

CAS No. 14534-61-3
Product Name 3,4-Dicaffeoylquinic acid
Molecular Formula C25H24O12
Molecular Weight 516.4 g/mol
IUPAC Name (1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23-,25+/m1/s1
Standard InChIKey UFCLZKMFXSILNL-PSEXTPKNSA-N
Isomeric SMILES C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O
Canonical SMILES C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O
Melting Point 234-238°C
Physical Description Solid
Description 3, 4-Di-O-caffeoylquinic acid, also known as 34-dicaffeoylquinate or isochlorogenic acid b, belongs to the class of organic compounds known as quinic acids and derivatives. Quinic acids and derivatives are compounds containing a quinic acid moiety (or a derivative thereof), which is a cyclitol made up of a cyclohexane ring that bears four hydroxyl groups at positions 1, 3. 4, and 5, as well as a carboxylic acid at position 1. 3, 4-Di-O-caffeoylquinic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 3, 4-Di-O-caffeoylquinic acid has been primarily detected in blood. Within the cell, 3, 4-di-O-caffeoylquinic acid is primarily located in the cytoplasm. Outside of the human body, 3, 4-di-O-caffeoylquinic acid can be found in a number of food items such as potato, coffee, robusta coffee, and coffee and coffee products. This makes 3, 4-di-O-caffeoylquinic acid a potential biomarker for the consumption of these food products.
Isochlorogenic acid b is a quinic acid.
Synonyms 3,4-di-O-caffeoylquinic acid
3,4-dicaffeoylquinic acid
3,4-DICQA
isochlorogenic acid B
methyl 3,5-di-O-caffeoyl quinate
methyl-3,5-di-O-caffeoylquinate
PubChem Compound 5281780
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator